4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-3-7(2)13-10-9(6)8(4-11)5-12-10/h3,5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLLTHLIRILPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Introduction of methyl groups at the 4 and 6 positions.
- Installation of the cyano (nitrile) group at the 3-position.
A common route starts from 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, which is then functionalized to introduce the nitrile group at the 3-position.
Bromination as a Key Intermediate Step
One important intermediate in the preparation is 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . The bromination step is crucial for further functionalization via cross-coupling reactions.
- Method: Bromination of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane under reflux conditions.
- Purpose: The bromine atom at the 5-position serves as a reactive handle for Suzuki or other palladium-catalyzed coupling reactions to introduce various aryl or heteroaryl groups.
- Conditions: Typical reaction involves stirring under reflux in an organic solvent like dichloromethane for 1 to 16 hours depending on reagent and scale.
The introduction of the nitrile group at the 3-position can be achieved through:
- Conversion of ester or amide precursors to nitriles via dehydration reactions.
- Use of phosphorous oxychloride or other dehydrating agents to convert amide functionalities to nitriles.
- Cyclization steps involving heating with liquid ammonia in sealed vessels to promote ring closure and formation of the pyrrolo[2,3-b]pyridine core with the nitrile substituent.
Photochemical and Other Cyclization Methods
Alternative synthetic routes include photochemical ring contraction methods starting from naphthyridine derivatives:
- Photochemical reaction of aminopyridines condensed with ethoxymethylmalonic ester leads to hydroxy-naphthyridine intermediates.
- Subsequent nitration, reduction, diazotization, and photochemical ring contraction yield azaindoles and related pyrrolopyridines.
- This method allows the formation of various azaindole isomers, including those with methyl substitutions relevant to the target compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide (NBS), dichloromethane, reflux | 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
| 2 | Suzuki Coupling | Pd catalyst, K2CO3, dioxane/water, 80°C - reflux | Introduction of aryl/heteroaryl groups at 5-position |
| 3 | Amide to Nitrile Conversion | Phosphorous oxychloride or dehydration agents, heating | Formation of 3-cyano substituent |
| 4 | Cyclization | Liquid ammonia, sealed vessel, elevated temperature | Pyrrolo[2,3-b]pyridine ring closure |
| 5 | Photochemical Ring Contraction (alternative) | UV light, nitration, reduction, diazotization steps | Formation of azaindole derivatives |
Research Findings and Applications
- The presence of methyl groups at positions 4 and 6 modulates the electronic and steric environment of the pyrrolo[2,3-b]pyridine core, influencing reactivity and biological activity.
- The cyano substituent at position 3 is critical for interactions with biological targets such as FGFRs, making this compound and its derivatives promising anticancer agents.
- The brominated intermediate enables diverse functionalization through palladium-catalyzed cross-coupling, allowing the synthesis of a wide range of derivatives for medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the pyrrolopyridine core.
Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, substituted, and coupled products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is primarily utilized in the development of pharmaceutical compounds due to its bioactive properties. It has been studied for its potential as:
- Anticancer Agent : Research indicates that pyrrolopyridine derivatives exhibit significant anticancer activities by inhibiting specific kinases involved in cancer cell proliferation. This compound has been linked to enhanced efficacy against various cancer cell lines.
- Antiviral Activity : Some studies have shown that similar compounds can inhibit viral replication mechanisms, suggesting potential applications in antiviral drug development.
Neuropharmacology
The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.
Material Science
In material science, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been explored for:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with structurally related compounds, focusing on substituents, electronic properties, and applications:
Key Findings from Comparative Analysis:
Electronic Effects: The cyano group at position 3 is a common feature in many analogs, enhancing electron-withdrawing properties and serving as a site for nucleophilic substitution (). Methyl groups (4,6-dimethyl) in the target compound increase lipophilicity compared to polar substituents (e.g., amino or oxo groups in chromeno derivatives) but reduce solubility in aqueous media ().
Biological Activity: Thieno and furo analogs exhibit antibacterial properties, likely due to sulfur/oxygen heteroatoms disrupting bacterial membranes ().
Synthetic Routes :
- Pyrrolopyridines are commonly synthesized via Thorpe-Ziegler cyclization or condensation reactions with active methylene reagents ().
- Substituents like trifluoromethyl or tert-butyl require specialized reagents (e.g., trifluoroacetic anhydride) for introduction ().
Stability and Reactivity: Methyl groups stabilize the pyrrolopyridine core against oxidation, whereas electron-withdrawing groups (e.g., CF₃) enhance resistance to metabolic degradation (). Amino groups (e.g., in 2-amino-1,5-diphenyl derivatives) improve binding affinity in kinase inhibition but may increase toxicity ().
Biological Activity
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (C10H9N3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to detail the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H9N3
- Molecular Weight : 171.20 g/mol
- CAS Number : 4414-89-5
Biological Activity Overview
Research indicates that 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits several biological activities:
Antimicrobial Activity
Recent studies have shown that compounds containing the pyrrole structure can exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have demonstrated potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably lower than standard antibiotics like vancomycin and ciprofloxacin, indicating a promising lead for new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study reported that pyrrolo[2,3-b]pyridine derivatives showed cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways such as PI3K/Akt .
The biological mechanisms through which 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies indicate potential antioxidant activities that could contribute to its protective effects against cellular damage.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives:
- Study on Antibacterial Efficacy : A comparative study evaluated a series of pyrrole derivatives against MRSA and found that certain modifications significantly enhanced their potency .
- Anticancer Research : Research involving the treatment of human cancer cell lines demonstrated that specific derivatives led to reduced viability and induced apoptosis at micromolar concentrations .
Future Directions
Given the promising biological activities associated with 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, further research is warranted to explore:
- Structure-activity relationships to optimize efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Potential applications in combination therapies for enhanced therapeutic outcomes.
Q & A
Q. What are the common synthetic routes for 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
The compound is typically synthesized via cyclization reactions of functionalized pyrrole precursors. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can undergo modifications with active methylene reagents (e.g., malononitrile or β-diketones) under reflux conditions to form the pyrrolo[2,3-b]pyridine core . Multi-component reactions involving arylaldehydes, naphthols, and malononitrile have also been reported for analogous chromeno[2,3-b]pyridine derivatives, suggesting potential adaptability for this compound .
Q. How is the structural integrity of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile confirmed?
Structural characterization relies on spectroscopic techniques:
- NMR : and NMR identify substituents (e.g., methyl groups at positions 4 and 6, cyano group at position 3) .
- X-ray crystallography : Resolves fused bicyclic systems and confirms regiochemistry, as demonstrated in related chromeno[2,3-b]pyridine derivatives .
- Mass spectrometry : Validates molecular weight (e.g., calculated g/mol for the parent compound) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
Catalyst selection is critical. Heterogeneous catalysts like FeO@SiO/Si(CH)NH/HMPO/Pd(OAc) enhance efficiency in one-pot syntheses of structurally similar compounds by reducing reaction times and improving recyclability . Solvent polarity (e.g., n-butanol) and temperature (reflux vs. room temperature) also influence cyclization kinetics .
Q. What strategies enable functionalization of the pyrrolo[2,3-b]pyridine core for structure-activity relationship (SAR) studies?
- Electrophilic substitution : The electron-deficient pyridine ring allows halogenation (e.g., bromination at position 4) for further cross-coupling reactions .
- Nucleophilic cyano group modification : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification .
- Hybridization : Coupling with hydrazones or pyrazole derivatives, as seen in 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, introduces pharmacophores for biological testing .
Q. What analytical challenges arise in characterizing substituted pyrrolo[2,3-b]pyridines?
Q. What biological activities are associated with pyrrolo[2,3-b]pyridine derivatives?
While direct data on 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is limited, structurally related compounds exhibit:
- Anticancer activity : Chromeno[2,3-b]pyridine-3-carbonitriles inhibit breast cancer cell proliferation via kinase modulation .
- Neuroprotection : Pyrrolopyridine carbonitriles show antioxidant properties and potential in Alzheimer’s disease models .
Q. How do electronic effects of substituents influence reactivity?
- Methyl groups : Electron-donating methyl groups at positions 4 and 6 increase electron density on the pyridine ring, favoring electrophilic substitutions .
- Cyano group : Withdraws electrons, enhancing the reactivity of adjacent positions for nucleophilic attacks . Computational studies (e.g., DFT) can predict substituent effects on charge distribution .
Methodological Considerations
- Contradictions in synthesis protocols : While multi-component reactions are efficient for chromeno derivatives , pyrrolo[2,3-b]pyridines may require stricter control of stoichiometry to avoid byproducts .
- Biological assay design : Use structure-activity relationship (SAR) models to prioritize derivatives for testing. For example, fluorinated analogs (e.g., 3-fluoro derivatives) often enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
